Europium(III) nitrate pentahydrate

Catalog No.
S1902221
CAS No.
63026-01-7
M.F
EuH10N3O14
M. Wt
428.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Europium(III) nitrate pentahydrate

CAS Number

63026-01-7

Product Name

Europium(III) nitrate pentahydrate

IUPAC Name

europium(3+);trinitrate;pentahydrate

Molecular Formula

EuH10N3O14

Molecular Weight

428.06 g/mol

InChI

InChI=1S/Eu.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;;

InChI Key

BBGDGFQCQRFYCP-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Eu+3]

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Eu+3]

The exact mass of the compound Europium(III) nitrate pentahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Europium(III) nitrate pentahydrate (CAS: 63026-01-7) is a highly soluble, high-purity rare-earth precursor essential for the synthesis of luminescent materials, metal-organic frameworks (MOFs), and advanced catalysts [1]. Characterized by its stable hydration state and exceptional solubility in both aqueous and polar aprotic solvents (such as DMF and DMSO), it serves as a primary source of Eu3+ ions for precise stoichiometric doping[2]. Unlike bulk oxides, this nitrate salt decomposes cleanly under moderate thermal conditions, making it a critical procurement choice for bottom-up chemical syntheses, sol-gel processes, and solvothermal manufacturing where precursor processability directly dictates the optical and structural quality of the final material [1].

Substituting Europium(III) nitrate pentahydrate with generic alternatives often leads to process failures or degraded material performance, making precise procurement critical. Europium(III) oxide (Eu2O3) is virtually insoluble in water and organic solvents, requiring harsh digestion in strong acids that can ruin delicate solvothermal MOF syntheses by protonating organic linkers [1]. Europium(III) chloride introduces corrosive chloride ions that can damage high-temperature calcination equipment and act as non-radiative quenching centers in phosphor matrices, thereby reducing luminescence quantum yields [2]. Furthermore, while anhydrous europium nitrate might seem equivalent, its extreme hygroscopicity causes rapid mass fluctuations during weighing, destroying the strict stoichiometric precision required for reproducible rare-earth doping [3].

Low-Temperature Calcination to Carbon-Free Europium Oxide

Thermogravimetric analysis demonstrates that Europium(III) nitrate pentahydrate undergoes stepwise dehydration and decomposition, converting completely to pure crystalline Eu2O3 by 400 °C [1]. In contrast, europium(III) acetate precursors leave carbonaceous residues that demand significantly higher calcination temperatures (>600 °C) to eliminate, while chloride precursors risk forming stable oxychloride (EuOCl) intermediates [2]. The nitrate counterion acts as an internal oxidizer, ensuring a clean burn-off into volatile NO2 and O2.

Evidence DimensionTemperature required for complete conversion to pure Eu2O3
Target Compound Data≤ 400 °C (clean decomposition into volatile NO2/O2)
Comparator Or BaselineEuropium acetate (>600 °C for carbon removal) / Europium chloride (risk of EuOCl formation)
Quantified DifferenceReduction in calcination temperature by >200 °C without leaving carbon or halide residues
ConditionsAir calcination, thermogravimetric analysis (TGA)

Lowers the thermal budget for industrial phosphor manufacturing and prevents carbon-induced luminescence quenching, directly improving product yield.

Direct Solubility in Polar Aprotic Solvents for MOF Synthesis

For the synthesis of luminescent metal-organic frameworks (MOFs) such as Eu-BTC or Eu-doped UiO-66, the metal precursor must dissolve completely in solvents like N,N-Dimethylformamide (DMF) [1]. Europium(III) nitrate pentahydrate exhibits high solubility in DMF and DMSO, enabling direct, one-pot solvothermal reactions [2]. Conversely, europium(III) oxide (Eu2O3) is strictly insoluble in these organic solvents and requires prior digestion in concentrated nitric or hydrochloric acid, which introduces excess acidity that can protonate organic linkers and inhibit MOF crystallization [1].

Evidence DimensionSolubility in DMF/DMSO for solvothermal synthesis
Target Compound DataHighly soluble; enables direct one-pot synthesis
Comparator Or BaselineEuropium(III) oxide (Insoluble; requires strong acid digestion)
Quantified DifferenceEliminates the need for strong acids, preserving organic linker deprotonation states
ConditionsStandard MOF synthesis conditions (DMF solvent, 80-120 °C)

Streamlines MOF manufacturing workflows by removing hazardous acid-digestion steps and improving framework yield, saving processing time.

Halide-Free Matrix Integration for Unquenched Luminescence

When synthesizing Eu3+-doped optical materials (e.g., Y2O3:Eu3+), the choice of precursor dictates the defect density of the host lattice. Europium(III) nitrate pentahydrate provides a strictly halide-free doping route, yielding sharp 5D0–7F2 red emission (612 nm) without introducing quenching centers [1]. Using europium(III) chloride introduces residual chloride ions into the matrix, which can act as non-radiative recombination centers or alter the local site symmetry of the Eu3+ ion, thereby degrading the overall photoluminescence quantum yield [2].

Evidence DimensionIntroduction of luminescence-quenching anionic defects
Target Compound DataZero halide introduction (nitrate decomposes to volatile gases)
Comparator Or BaselineEuropium(III) chloride (introduces residual Cl- defects)
Quantified DifferencePrevention of halide-induced non-radiative quenching
ConditionsNanophosphor synthesis via co-precipitation or spray pyrolysis

Critical for procuring precursors that maximize the quantum yield and color purity of commercial red phosphors, ensuring display-grade optical performance.

Hydration Stability for Precise Molar Dosing

Precise molar doping (e.g., 5-13 mol% Eu in Y2O3) requires a precursor with a stable, predictable mass [1]. Europium(III) nitrate pentahydrate (Eu(NO3)3·5H2O) is a stable crystalline solid under standard laboratory conditions. In contrast, anhydrous europium nitrate is highly hygroscopic and deliquescent, rapidly absorbing atmospheric moisture during weighing. This continuous mass fluctuation leads to significant stoichiometric errors in the final dopant concentration, directly impacting the reproducibility of the material's optical properties [2].

Evidence DimensionMass stability during ambient weighing
Target Compound DataStable pentahydrate form allows exact stoichiometric calculation
Comparator Or BaselineAnhydrous Europium(III) nitrate (rapid mass gain due to deliquescence)
Quantified DifferenceEliminates weighing errors caused by uncontrolled moisture uptake
ConditionsAmbient laboratory weighing and formulation

Ensures batch-to-batch reproducibility in high-precision doping applications, reducing material waste and quality control failures.

Precursor for Red-Emitting Phosphors (e.g., Y2O3:Eu3+)

Leveraging its clean thermal decomposition profile, Europium(III) nitrate pentahydrate is a highly efficient dopant source for commercial red phosphors used in LEDs and displays. It ensures a halide-free matrix, maximizing the quantum yield of the sharp 612 nm 5D0–7F2 transition[1].

Solvothermal Synthesis of Luminescent MOFs

Due to its high solubility in DMF and DMSO, this compound is directly applicable in the one-pot synthesis of luminescent metal-organic frameworks like Eu-BTC and Eu-doped UiO-66, avoiding the destructive acid-digestion steps required by europium oxide [2].

Sol-Gel Fabrication of Optical Thin Films

The pentahydrate's excellent solubility in ethanol and water makes it highly effective for sol-gel processing, allowing for homogeneous dispersion of Eu3+ ions in silica or titania thin films without premature precipitation [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 08-16-2023

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